((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
Description
Properties
CAS No. |
58871-06-0 |
|---|---|
Molecular Formula |
C20H20O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4-benzoyloxy-2,3,5-trihydroxy-6-oxohexyl] benzoate |
InChI |
InChI=1S/C20H20O8/c21-11-15(22)18(28-20(26)14-9-5-2-6-10-14)17(24)16(23)12-27-19(25)13-7-3-1-4-8-13/h1-11,15-18,22-24H,12H2/t15-,16+,17+,18+/m0/s1 |
InChI Key |
FSHBWIUEGPPPIJ-BSDSXHPESA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)OC(=O)C2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(C=O)O)OC(=O)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the pyran ring, followed by the introduction of benzoate groups through esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in biological processes.
Medicine
In medicine, ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate may have potential therapeutic applications. Researchers are investigating its effects on various biological targets, with the aim of developing new drugs or treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Structure :
- Target Compound : Dihydropyran ring with two benzoyloxy groups and one hydroxyl group.
- Analogs: 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f): Pyran-2-one core with a benzoyl-substituted allyl chain and ethoxy group (C₁₉H₂₀O₅, MW 328.36) . 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b): Methoxy-substituted benzoyl group on the pyran-2-one ring (C₁₈H₁₆O₆, MW 352.32) . 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b): Dihydropyrano-pyranone fused system with a methoxybenzoyl group (C₁₉H₁₆O₆, MW 364.33) .
Substituent Effects :
Key Observations :
Physical and Spectral Properties
Notable Trends:
Biological Activity
Molecular Formula
- Molecular Weight : 250.25 g/mol
- Molecular Formula : C₁₃H₁₄O₅
Structural Features
The compound features a dihydropyran ring substituted with a benzoyloxy group and a hydroxyl group. This unique structure may contribute to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds within the pyran class. For instance, derivatives of dihydropyran have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that benzoylated glucose derivatives exhibited preferential cytotoxicity against pancreatic cancer cells (PANC-1) .
Antioxidant Activity
Compounds with similar structural motifs have been reported to possess significant antioxidant properties. The presence of hydroxyl groups in the structure is often associated with enhanced radical scavenging activity, which can mitigate oxidative stress in biological systems.
Anti-inflammatory Effects
Research indicates that compounds containing benzoyloxy groups may exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases.
Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on PANC-1 cells | |
| Antioxidant | Significant radical scavenging activity | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study 1: Anticancer Activity
A study conducted on various derivatives of dihydropyran revealed that compounds similar to ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate exhibited IC50 values in the micromolar range against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Antioxidant Effects
In vitro assays demonstrated that the compound effectively scavenged free radicals, showcasing a dose-dependent response. This suggests its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions.
Mechanistic Insights
The biological activities of ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate can be attributed to:
- Hydroxyl Group : Enhances electron donation ability, leading to increased antioxidant capacity.
- Benzoyloxy Substitution : May enhance lipophilicity and facilitate membrane permeability, impacting bioavailability and efficacy.
Future Directions
Further research is warranted to explore the pharmacokinetics and long-term safety profiles of this compound. Clinical trials could provide valuable insights into its therapeutic potential across various diseases.
Q & A
Q. What are the standard protocols for synthesizing ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate, and which solvents are typically employed?
Synthesis typically involves sequential benzoylation and hydroxyl protection steps under controlled conditions. Key solvents include dichloromethane (DCM) or acetonitrile, which stabilize intermediates and facilitate high-purity product formation. Reaction temperatures are maintained at 0–25°C to preserve stereochemistry, and catalysts like DMAP (4-dimethylaminopyridine) may accelerate acylation .
Q. How is the stereochemical configuration of this compound verified using spectroscopic and crystallographic methods?
X-ray crystallography using SHELXL or SHELXS programs is the gold standard for confirming stereochemistry, as these tools resolve 3D atomic positions with high precision . Complementary techniques include - and -NMR to analyze coupling constants and nuclear Overhauser effects (NOEs), which indicate spatial relationships between protons .
Q. What are the critical safety considerations for handling and storing this compound to prevent decomposition?
Store in tightly sealed containers under dry, ventilated conditions to avoid moisture absorption or electrostatic buildup. Avoid exposure to ignition sources, and use PPE (gloves, goggles, lab coats) during handling. Stability data indicate no hazardous decomposition under recommended storage, but carbon monoxide may form during combustion .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield and enantiomeric purity during the benzoylation steps of the synthesis?
Yield optimization requires precise stoichiometric control of benzoylating agents (e.g., benzoyl chloride) and catalysts. Enantiomeric purity is enhanced by chiral auxiliaries or asymmetric catalysis. Reaction monitoring via HPLC or chiral GC ensures intermediates meet purity thresholds before proceeding to subsequent steps .
Q. How can discrepancies between NMR data and X-ray crystallography results be resolved when determining the compound's conformation?
Discrepancies often arise from dynamic equilibria (e.g., ring puckering in solution) or solvent-induced conformational changes. Redundant NMR experiments (e.g., variable-temperature NMR) or DFT calculations can reconcile differences. Cross-validation with additional techniques like circular dichroism (CD) may clarify solution-state behavior .
Q. How does the stereochemistry of the compound influence its interaction with biological targets, and what in vitro assays are suitable for evaluating this?
The 2R,3S,4R configuration affects hydrogen bonding and hydrophobic interactions with enzymes or receptors. Assays like surface plasmon resonance (SPR) or fluorescence polarization quantify binding affinity, while molecular docking simulations model steric compatibility. Structure-activity relationship (SAR) studies using stereoisomers can isolate stereochemical contributions to bioactivity .
Q. What analytical methods are recommended for detecting trace impurities or degradation products in synthesized batches?
High-resolution LC-MS or GC-MS identifies impurities at ppm levels. Accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) coupled with mass spectrometry detect degradation pathways. Quantification via -NMR (if fluorinated analogs exist) or UV-Vis spectroscopy ensures compliance with purity standards .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise (e.g., inconsistent melting points or spectral peaks), repeat experiments under standardized conditions and cross-check with orthogonal methods. For example, discrepancies in optical rotation values may indicate racemization during synthesis, requiring chiral chromatography for resolution .
- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis necessitates solvent optimization (e.g., switching from DCM to toluene for easier recovery) and rigorous impurity profiling to maintain enantiopurity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
